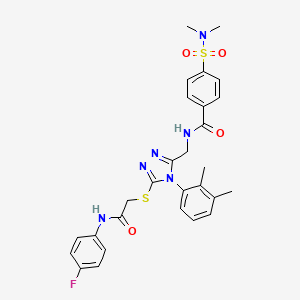![molecular formula C19H15F4N3O2 B2988991 1-(benzo[d]oxazol-2-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide CAS No. 1796923-43-7](/img/structure/B2988991.png)
1-(benzo[d]oxazol-2-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Optimization in PARP Inhibitors
A significant advancement in the development of poly(ADP-ribose) polymerase (PARP) inhibitors was achieved through the optimization of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives, leading to compounds with nanomolar cellular potency. This optimization process resulted in the discovery of a compound with a Ki of 1 nM against the PARP-1 enzyme, demonstrating excellent oral bioavailability and the ability to cross the blood-brain barrier. This compound showed promising efficacy in cancer models, highlighting its potential for therapeutic applications (Penning et al., 2010).
Antimicrobial Activity
Research into fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones revealed their potent antifungal and antibacterial properties, especially against fungi and Gram-positive microorganisms. Some derivatives also showed activity against Gram-negative strains. These findings underline the potential of such compounds in developing new antimicrobial agents (Carmellino et al., 1994).
Metal-Free Synthesis of Heterocycles
A novel strategy for synthesizing 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation was developed. This method allows for the efficient creation of biologically important heterocycles, showcasing a rapid and high-yield synthesis approach that could be beneficial for medicinal chemistry and drug discovery efforts (Zheng et al., 2014).
Fluorodesulfurization of Heterocycles
The selective fluorodesulfurization of benzoxazine and pyridooxazine derivatives was successfully performed, yielding monofluorinated products with excellent yields. This chemical transformation highlights the utility of fluorine chemistry in modifying heterocyclic compounds, which could have implications for the development of new materials and pharmaceuticals (Yin et al., 2010).
Discovery of Kinase Inhibitors
Substituted carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily, with modifications leading to improved enzyme potency and aqueous solubility. One such analogue demonstrated complete tumor stasis in preclinical models, indicating its potential for clinical development as a cancer therapeutic (Schroeder et al., 2009).
Mechanism of Action
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O2/c20-13-8-7-11(10-12(13)19(21,22)23)24-17(27)15-5-3-9-26(15)18-25-14-4-1-2-6-16(14)28-18/h1-2,4,6-8,10,15H,3,5,9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYEMPRJGQARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)





![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988918.png)



![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2988925.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
![(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2988931.png)